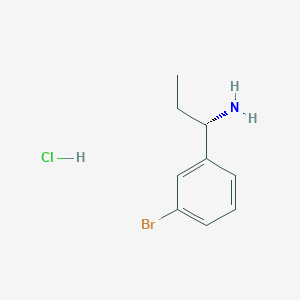

(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride, also known as Br-APB, is a chemical compound that has been used in scientific research for its ability to selectively activate the dopamine D2 receptor. The compound is a potent and selective agonist for the D2 receptor and has been used in studies to investigate the role of this receptor in various physiological processes.

Applications De Recherche Scientifique

Serotonin Neurone Uptake Inhibition Studies have highlighted compounds related to (S)-1-(3-Bromophenyl)propan-1-amine hydrochloride for their potential in neuropharmacological applications. Specifically, analogs such as 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine have demonstrated potent antagonism of serotonin depletion in the brain, suggesting their utility in modulating serotonin levels. This effect was more pronounced in antagonizing serotonin depletion than norepinephrine, indicating a relatively selective inhibition of serotonin uptake into neurons. This property could be beneficial for developing treatments for disorders related to serotonin dysregulation (Fuller et al., 1978).

CO2 Capture Research into the application of amine hydrochlorides for environmental technologies has shown promising results. For example, a task-specific ionic liquid created through the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide efficiently captures CO2. This ionic liquid forms a reversible bond with CO2, effectively sequestering the gas. Such innovations represent a significant step forward in the development of non-volatile, water-independent CO2 capture technologies, which are comparable in efficiency to conventional amine sequestering agents (Bates et al., 2002).

Material Synthesis The hydrochloride form of (S)-1-(3-Bromophenyl)propan-1-amine serves as a valuable intermediate in the synthesis of various materials. For instance, it has been utilized in the development of polybenzoxazines, offering a sustainable alternative to phenol for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is noteworthy for its solvent-free process, contributing to the creation of materials with properties suitable for a wide range of applications, highlighting the role of such compounds in advancing green chemistry and material science (Trejo-Machin et al., 2017).

Antimicrobial Agent Precursors In the pharmaceutical sector, derivatives of (S)-1-(3-Bromophenyl)propan-1-amine hydrochloride have been explored for their potential as precursors in the synthesis of antimicrobial agents. Enzymatic strategies have been developed to synthesize enantioenriched amines, serving as valuable intermediates in drug synthesis. Such processes underscore the importance of these compounds in the design and production of new antimicrobial drugs, demonstrating their critical role in medicinal chemistry (Mourelle-Insua et al., 2016).

Propriétés

IUPAC Name |

(1S)-1-(3-bromophenyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJRCDFUDNGJIS-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B2962419.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2962421.png)

![8-Chloro-6-(trifluoromethyl)-3-[2-(trifluoromethyl)phenoxymethyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2962427.png)

![5-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2962429.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962431.png)

![N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2962434.png)

![2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride](/img/structure/B2962440.png)